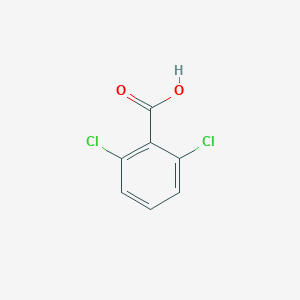

2,6-Dichlorobenzoic acid

説明

特性

IUPAC Name |

2,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRUDNSFOFOQZDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O2 | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024979 | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,6-dichlorobenzoic acid appears as needles (from ethanol) or white solid. (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

Sublimes (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 10 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50-30-6 | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/634RI764QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

291 °F (NTP, 1992) | |

| Record name | 2,6-DICHLOROBENZOIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

2,6-Dichlorobenzoic acid physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Dichlorobenzoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes.

Chemical Identity and Structure

This compound is a halogenated carboxylic acid. It is classified as a chlorobenzoic acid with two chloro groups at positions 2 and 6. This substitution pattern significantly influences its acidity and chemical reactivity.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50-30-6 |

| Molecular Formula | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)Cl |

| InChI Key | MRUDNSFOFOQZDA-UHFFFAOYSA-N |

Physical Properties

This compound typically appears as a white to off-white or yellowish crystalline powder or as needles when recrystallized from ethanol (B145695). It is stable under normal storage conditions but is incompatible with strong oxidizing agents.

| Property | Value |

| Appearance | White to almost white powder or crystals. |

| Melting Point | 138-145 °C (ranges reported include 139-142 °C, 141-145 °C, and 142-145 °C). |

| Boiling Point | Sublimes; also reported as 298.7 °C at 760 mmHg. |

| Solubility | Sparingly soluble in water (0.1-1 g/100 mL at 19 °C). More soluble in organic solvents like ethanol and acetone (B3395972). |

| Vapor Pressure | 0.000557 mmHg at 25 °C. |

Chemical Properties and Reactivity

As a carboxylic acid, this compound is acidic and will donate a proton in the presence of a base. These neutralization reactions with bases can be exothermic. It can react with active metals to produce hydrogen gas and a metal salt. The carboxyl group can undergo reactions such as esterification and amidation, while the chlorine atoms on the benzene (B151609) ring allow it to participate in reactions like palladium-catalyzed arylations.

| Property | Value |

| pKa | 1.69 ± 0.10 (Predicted) |

| Reactivity | Incompatible with strong oxidizing agents. Reacts with bases in neutralization reactions. |

Experimental Protocols

Determination of pKa via Potentiometric Titration

The pKa of a weak acid like this compound can be determined by titrating a solution of the acid with a strong base and monitoring the pH.

Methodology:

-

Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

-

Titration Setup: A calibrated pH meter with a glass electrode is immersed in the acid solution. A standardized solution of a strong base, such as 0.1 M Sodium Hydroxide (NaOH), is placed in a burette.

-

Titration Process: The NaOH solution is added to the acid solution in small, precise increments. After each addition, the solution is stirred, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

pKa Determination: The equivalence point of the titration is identified from the sharp inflection in the curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. At the half-equivalence point, the pH of the solution is equal to the pKa of the acid.

Caption: Workflow for pKa determination by potentiometric titration.

Purity Analysis and Compound Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of a volatile compound like this compound and confirming its identity.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is dissolved in a volatile organic solvent (e.g., acetone or dichloromethane) to a concentration of approximately 10 µg/mL. The sample must be free of particulates. For polar compounds, derivatization may be necessary to increase volatility.

-

GC Separation: A microliter of the prepared sample is injected into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is heated using a temperature program, which separates compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Ionization and Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized, typically by an electron ionization (EI) source, which bombards the molecules with electrons, causing them to form charged ions and fragment in a reproducible pattern.

-

Data Analysis: The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio, and a detector records their abundance. The resulting mass spectrum is a fingerprint of the molecule. The identity of the compound is confirmed by comparing its retention time and mass spectrum to a known standard or a spectral library (e.g., NIST). Purity is assessed by integrating the peak area of the target compound relative to any impurity peaks.

Synthesis of 2,6-Dichlorobenzoic Acid from 2,6-Dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2,6-dichlorobenzoic acid from 2,6-dichlorotoluene (B125461), a critical transformation for the production of various pharmaceuticals and fine chemicals. The primary focus of this document is the direct oxidation of the methyl group of 2,6-dichlorotoluene, a robust and well-established method.

Executive Summary

The conversion of 2,6-dichlorotoluene to this compound is most commonly achieved through the oxidation of the benzylic methyl group. Potassium permanganate (B83412) (KMnO₄) is a frequently utilized and effective oxidizing agent for this purpose. The reaction proceeds by converting the methyl group into a carboxylic acid functional group, while the aromatic chlorine substituents remain intact. This guide details a comprehensive experimental protocol adapted from a well-established procedure for a similar substrate, providing researchers with a solid foundation for laboratory-scale synthesis.

Reaction Pathway and Mechanism

The fundamental chemical transformation involves the oxidation of the methyl group of 2,6-dichlorotoluene to a carboxyl group. This reaction is typically carried out in an aqueous medium where potassium permanganate acts as the strong oxidizing agent. The reaction proceeds through a series of oxidative steps, with the formation of manganese dioxide (MnO₂) as a byproduct. Acidic workup is then necessary to protonate the carboxylate salt and precipitate the final this compound product.

Caption: Synthetic pathway for the oxidation of 2,6-dichlorotoluene.

Quantitative Data

The following table summarizes the key quantitative parameters for a representative synthesis of a chlorinated benzoic acid via potassium permanganate oxidation. The data is based on an analogous, well-documented procedure and has been adjusted for the specific molecular weights of the reactants and products in the synthesis of this compound.

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2,6-Dichlorotoluene | 1.0 | Molar Equivalent | Starting material |

| Potassium Permanganate | ~2.4 | Molar Equivalents | Oxidizing agent |

| Water | Sufficient quantity | mL | Solvent |

| Hydrochloric Acid (conc.) | As needed | mL | For acidification during workup |

| Reaction Conditions | |||

| Temperature | Boiling | °C | Reflux conditions |

| Reaction Time | 3 - 4 | Hours | Or until permanganate color disappears |

| Product Information | |||

| Theoretical Yield | 191.01 | g/mol | Molar mass of this compound |

| Expected Yield | 76 - 78 | % | Based on the amount of 2,6-dichlorotoluene consumed |

| Melting Point | 144 - 146 | °C | Literature value for this compound |

Experimental Protocol

This protocol is adapted from a reliable, published procedure for a similar chemical transformation and provides a detailed methodology for the synthesis of this compound.[1]

Materials and Equipment:

-

Round-bottom flask (e.g., 1 L)

-

Reflux condenser

-

Stirring apparatus (magnetic or mechanical)

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

2,6-Dichlorotoluene

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Decolorizing carbon (optional)

-

Solvent for recrystallization (e.g., toluene (B28343) or aqueous ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, add a calculated amount of 2,6-dichlorotoluene. For every 1.0 mole of 2,6-dichlorotoluene, add approximately 2.4 moles of potassium permanganate and a sufficient volume of water to ensure effective stirring.

-

Oxidation: With continuous stirring, slowly heat the mixture to boiling. The reaction can be vigorous initially, so controlled heating is crucial. Maintain the mixture at a gentle reflux until the characteristic purple color of the permanganate ion disappears, which typically takes 3 to 4 hours.

-

Recovery of Unreacted Starting Material: Once the reaction is complete, arrange the apparatus for distillation. Distill the mixture with constant stirring to remove any unreacted 2,6-dichlorotoluene via steam distillation.

-

Filtration: While the remaining mixture is still hot, filter it by suction through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with hot water to ensure complete recovery of the product.

-

Isolation of the Product: Combine the filtrate and the washings. If the solution is not clear, a small amount of decolorizing carbon can be added, followed by another hot filtration. While the filtrate is still hot, carefully acidify it with concentrated hydrochloric acid with continuous stirring until the solution is acidic to litmus (B1172312) paper. A white precipitate of this compound will form.

-

Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by suction filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as toluene or an aqueous ethanol (B145695) mixture, to yield pure this compound.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product can be characterized by its melting point and other spectroscopic methods (e.g., NMR, IR).

Caption: Experimental workflow for the synthesis of this compound.

References

A Comprehensive Technical Guide to 2,6-Dichlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,6-Dichlorobenzoic acid, a significant compound in various chemical and pharmaceutical applications. This document outlines its chemical properties, molecular structure, synthesis protocols, and key applications, with a focus on its relevance in research and development.

Core Data Summary

This compound, a halogenated carboxylic acid, is a white crystalline solid.[1][2] Its key quantitative properties are summarized below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 50-30-6 | [3][4][5] |

| Molecular Formula | C₇H₄Cl₂O₂ | [1][4][5] |

| Molecular Weight | 191.01 g/mol | [1][3] |

| Melting Point | 139-145 °C | [6] |

| Boiling Point | 298.7 °C at 760 mmHg | [6] |

| Water Solubility | 0.1-1 g/100 mL at 19 °C | [2][6] |

| pKa | 1.69 ± 0.10 (Predicted) | [2] |

| Appearance | Needles (from ethanol) or white solid | [1][2] |

Molecular Structure and Identification

This compound is a derivative of benzoic acid with two chlorine atoms substituted at the ortho positions relative to the carboxyl group.[1] This substitution pattern creates significant steric hindrance, which influences its chemical reactivity.[7]

Key identifiers for this compound include:

-

IUPAC Name : this compound[1]

-

SMILES : C1=CC(=C(C(=C1)Cl)C(=O)O)Cl[1]

-

InChI : InChI=1S/C7H4Cl2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)[1][4]

The molecular structure is depicted in the diagram below.

Caption: 2D structure of this compound.

Experimental Protocols: Synthesis Methods

This compound can be synthesized through various routes. Below are detailed methodologies for two common experimental protocols.

Method 1: Chlorination of 2,6-Dichlorobenzal Chloride

This process involves the chlorination of 2,6-dichlorobenzal chloride in the presence of water and a Lewis acid catalyst.[8]

Materials:

-

2,6-Dichlorobenzal chloride

-

Chlorine gas

-

Water

-

Lewis acid catalyst (e.g., anhydrous ferric chloride)

-

Ethanol (for precipitation)

Procedure:

-

Charge a suitable reaction vessel with 2,6-dichlorobenzal chloride and a catalytic amount of a Lewis acid.

-

Introduce chlorine gas into the reaction mixture.

-

Slowly add 2 to 2.5 moles of water per mole of 2,6-dichlorobenzal chloride to the vessel. The use of steam can help maintain the desired reaction temperature.[8]

-

Maintain the reaction mixture at the appropriate temperature to facilitate the chlorination process.

-

Upon completion of the reaction, cool the mixture to induce crystallization of this compound.

-

The resulting product may contain the anhydride (B1165640) of this compound, which can be precipitated by the addition of ethanol.[8]

-

If pure acid is desired, the anhydride can be hydrolyzed to the acid by the addition of water.[8]

-

Filter the crystalline product and wash with a suitable solvent.

-

Dry the final product under vacuum.

Method 2: Hydrolysis of 2,6-Dichlorobenzoyl Chloride

This method involves the chlorination of 2,6-dichlorobenzaldehyde (B137635) to form 2,6-dichlorobenzoyl chloride, which is subsequently hydrolyzed.[9]

Step A: Synthesis of 2,6-Dichlorobenzoyl Chloride

-

Dissolve 2,6-dichlorobenzaldehyde in an organic solvent such as dichloroethane or chlorobenzene (B131634) in a reaction flask.[9]

-

Bubble chlorine gas through the solution to carry out the chlorination reaction, yielding 2,6-dichlorobenzoyl chloride.[9]

Step B: Hydrolysis to this compound

-

Slowly add a predetermined amount of water to the 2,6-dichlorobenzoyl chloride from Step A.

-

Heat the mixture to reflux for 1-1.5 hours.[9]

-

Cool the reaction mixture to 25 °C.[9]

-

The this compound will precipitate out of the solution.

-

Isolate the product by filtration.

The following diagram illustrates the workflow for the synthesis of this compound via the hydrolysis of 2,6-dichlorobenzoyl chloride.

Caption: Synthesis workflow of this compound.

Applications in Research and Drug Development

This compound is a versatile compound with numerous applications in various fields, particularly in organic synthesis and medicinal chemistry.

-

Organic Synthesis: It serves as a crucial reagent and intermediate in a wide range of organic reactions.[10] The carboxyl group can undergo esterification and amidation reactions, while the chlorine atoms can participate in palladium-catalyzed cross-coupling reactions to form multi-substituted aryl compounds.[10] It can also be converted to the corresponding acyl chloride by reacting with thionyl chloride.[10]

-

Pharmaceutical Intermediate: This compound is a vital building block in the synthesis of pharmaceuticals.[11] Its structure is incorporated into various drug candidates, contributing to the development of new therapeutic agents. For instance, it has been used in the synthesis of Lux-S enzyme inhibitors.[10]

-

Agrochemicals: The agrochemical industry utilizes this compound as a precursor for the production of herbicides and other crop protection agents.[2] Its herbicidal activity stems from its ability to disrupt the hormone balance and protein synthesis in broadleaf weeds.[2]

-

Dye Industry: It also functions as an intermediate in the synthesis of a variety of dyes.

The reactivity of both the carboxylic acid group and the chlorine atoms makes this compound a valuable precursor for creating 1,2,3-trisubstituted benzene (B151609) derivatives, which are important scaffolds in medicinal chemistry.[10]

References

- 1. This compound | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2,6-二氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 50-30-6 [chemnet.com]

- 7. 2,6-Dichloro-3-(hydroxymethyl)benzoic acid | Benchchem [benchchem.com]

- 8. DE1277840B - Process for the preparation of this compound and / or its anhydride - Google Patents [patents.google.com]

- 9. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. This compound (50-30-6) at Nordmann - nordmann.global [nordmann.global]

Spectroscopic Analysis of 2,6-Dichlorobenzoic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the Fourier-Transform Infrared (FTIR) spectrum of this compound.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3000 | O-H stretch (Carboxylic Acid) | Broad |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong |

| ~1600, ~1470 | C=C stretch (Aromatic Ring) | Medium-Strong |

| ~1300 | C-O stretch / O-H bend | Medium |

| ~800 | C-Cl stretch | Strong |

Data is interpreted from the gas-phase IR spectrum available on the NIST WebBook.[6]

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern. The table below lists the top five major fragments observed.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 190 | 62.50 | [M]⁺ (Molecular Ion) |

| 173 | 100.00 | [M-OH]⁺ |

| 175 | 65.20 | Isotope peak of [M-OH]⁺ |

| 145 | 14.90 | [M-COOH]⁺ |

| 192 | 41.40 | Isotope peak of [M]⁺ |

Data sourced from PubChem.[7] The fragmentation is characteristic of aromatic carboxylic acids, often involving the loss of the hydroxyl (-OH) and carboxyl (-COOH) groups.[8][9]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology: Solution-State NMR

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[10][11]

-

Dissolve the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[11] The choice of solvent depends on the solubility of the acid and the desired spectral window.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

-

Cap the NMR tube securely.

-

-

Instrumental Analysis:

-

The NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).[12]

-

The instrument is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity and resolution.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Methodology: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any absorbed moisture.[13]

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound to a fine powder.[14]

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix it with the sample powder.[13][14] The goal is to achieve a homogeneous dispersion of the sample within the KBr matrix.

-

Transfer the mixture to a pellet-forming die.

-

Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[13]

-

-

Instrumental Analysis:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder and position it in the infrared beam of an FTIR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Direct Inlet Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction:

-

Since this compound is a solid, a direct insertion probe is used for sample introduction.

-

A small amount of the solid sample is placed in a capillary tube at the tip of the probe.

-

The probe is inserted into the ion source of the mass spectrometer through a vacuum lock.

-

The probe is gradually heated to vaporize the sample directly into the ion source.

-

-

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The peak with the highest m/z value generally corresponds to the molecular ion [M]⁺.

-

The fragmentation pattern provides information about the structure of the molecule. For aromatic carboxylic acids, common fragments include the loss of -OH and -COOH groups.[8][9]

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 4. users.wfu.edu [users.wfu.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. NMR Sample Preparation [nmr.chem.umn.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. rsc.org [rsc.org]

- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

Solubility of 2,6-Dichlorobenzoic Acid in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoic acid is a halogenated derivative of benzoic acid with applications in organic synthesis and as a potential building block in the development of pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

This technical guide provides a comprehensive overview of the available solubility data for this compound. It is important to note that while qualitative information is available, comprehensive quantitative solubility data in a wide range of organic solvents at various temperatures is limited in publicly accessible literature. To provide a valuable resource for researchers, this guide also includes available data for the closely related isomers, 2,4-dichlorobenzoic acid and 3,5-dichlorobenzoic acid, offering insights into the solubility behavior of dichlorobenzoic acids. Furthermore, this guide details established experimental protocols for solubility determination and presents a logical workflow for these procedures.

Solubility Data

This compound

Qualitative assessments indicate that this compound is more soluble in organic solvents like ethanol (B145695) and acetone (B3395972) than in water.[1] The compound is described as forming needles from ethanol, which suggests a significant level of solubility in this solvent to allow for recrystallization.[2]

Quantitative data for the solubility of this compound is sparse. The available data is summarized below:

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 19 | ~0.1 g/L | Quantitative[1] |

| Water | 19 | 0.1 - 1 g/100 mL | Quantitative[3] |

| Water | ~19 | 1 - 10 mg/mL | Quantitative[2] |

| Not Specified | Not Specified | 14 g/L | Quantitative[1][3] |

Comparative Solubility of Dichlorobenzoic Acid Isomers

To offer a broader perspective for researchers, the following table summarizes the available solubility data for 2,4-dichlorobenzoic acid and 3,5-dichlorobenzoic acid in various solvents. This data can serve as a useful reference for estimating the potential solubility of this compound in similar solvent systems.

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| 2,4-Dichlorobenzoic acid | Water | Room Temperature | 0.1 - 1 g/L | Quantitative[4] |

| Ethanol | Not Specified | Soluble | Qualitative[4] | |

| Acetone | Not Specified | Soluble | Qualitative[4] | |

| Ethyl Acetate | Not Specified | Soluble | Qualitative[4] | |

| 3,5-Dichlorobenzoic acid | Water | Not Specified | 147.1 mg/L | Quantitative[5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (for stock solution) | Quantitative[5] | |

| Ethanol | Not Specified | Soluble | Qualitative[5] | |

| Acetone | Not Specified | Soluble | Qualitative[5] | |

| Dichloromethane | Not Specified | Soluble | Qualitative[5] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various aspects of chemical and pharmaceutical development. The following are detailed methodologies for key experiments used to quantify the solubility of compounds like this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound (solute) is added to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: The container is placed in a constant temperature environment, such as a thermostatic shaker bath. The mixture is agitated for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. The temperature should be carefully controlled and monitored throughout the equilibration process.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a sufficient time to allow the excess solid to sediment. The supernatant (saturated solution) is then carefully separated from the undissolved solid. This can be achieved by:

-

Centrifugation: The sample is centrifuged at a specific speed and temperature to pellet the solid material.

-

Filtration: The supernatant is filtered through a membrane filter (e.g., a 0.22 µm or 0.45 µm syringe filter) that is compatible with the solvent. It is crucial to pre-saturate the filter with the solution to avoid loss of solute due to adsorption.

-

-

Quantification: The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method.

Analytical Techniques for Quantification

The choice of analytical technique depends on the properties of the solute and the solvent.

1. Gravimetric Analysis:

-

Protocol:

-

A precisely measured volume or weight of the clear, saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

The solvent is carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

The container with the dried residue is cooled to room temperature in a desiccator and then weighed.

-

The process of drying, cooling, and weighing is repeated until a constant weight is obtained.

-

The solubility is calculated from the mass of the residue and the initial volume or mass of the solution.

-

2. High-Performance Liquid Chromatography (HPLC):

-

Protocol:

-

Standard Preparation: A series of standard solutions of the compound with known concentrations are prepared in the same solvent system.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and a calibration curve is generated by plotting the peak area (or height) against the concentration.

-

Sample Analysis: The clear, saturated solution is appropriately diluted with the mobile phase or a suitable solvent to fall within the concentration range of the calibration curve.

-

The diluted sample is injected into the HPLC system, and the peak area is measured.

-

The concentration of the solute in the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

-

3. UV-Vis Spectrophotometry:

-

Protocol:

-

Standard Preparation and Calibration: Standard solutions of the compound are prepared, and their absorbance at a specific wavelength (λmax) is measured to create a calibration curve (absorbance vs. concentration).

-

Sample Preparation: The clear, saturated solution is diluted with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted sample is measured at the same wavelength.

-

Concentration Determination: The concentration of the solute in the diluted sample is determined from the calibration curve, and the original solubility is calculated considering the dilution factor. This method is suitable for compounds with a chromophore and in solvents that are transparent at the analytical wavelength.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of a solid organic compound in a solvent.

This comprehensive guide provides researchers, scientists, and drug development professionals with the available solubility information for this compound and its isomers, along with detailed experimental protocols and a clear workflow for solubility determination. While quantitative data for the target compound is limited, the provided information serves as a valuable starting point for experimental design and application in various research and development endeavors.

References

The Challenging Reactivity of 2,6-Dichlorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzoic acid, a key building block in the synthesis of pharmaceuticals and other fine chemicals, presents unique challenges due to the steric and electronic effects of its ortho-chloro substituents. This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in this compound, with a focus on sterically hindered reactions such as esterification and amide bond formation. Through a review of quantitative data, detailed experimental protocols, and logical workflow diagrams, this document serves as an essential resource for chemists and researchers working with this versatile yet demanding molecule.

Introduction

The reactivity of a carboxylic acid is fundamentally governed by the chemical environment of the carboxyl group. In the case of this compound, the presence of two bulky chlorine atoms in the ortho positions to the carboxylic acid function dramatically influences its chemical behavior. These substituents exert a combination of steric hindrance and electronic effects that decrease the accessibility and electrophilicity of the carbonyl carbon, thereby impeding reactions that proceed via nucleophilic acyl substitution.

This guide will delve into the specific factors governing the reactivity of this compound, provide quantitative comparisons with other benzoic acid derivatives, and offer detailed experimental procedures for successfully carrying out key transformations.

Physicochemical Properties and Acidity

The electronic properties of the chlorine atoms in this compound play a significant role in its acidity. Chlorine is an electron-withdrawing group, which stabilizes the carboxylate anion through the inductive effect, making the acid stronger than benzoic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122.4 | 4.20 |

| 2-Chlorobenzoic Acid | C₇H₅ClO₂ | 156.57 | 142 | 2.94 |

| This compound | C₇H₄Cl₂O₂ | 191.01 | 139-142 | 1.69 (Predicted) [1][2] |

| 2,4,6-Trimethylbenzoic Acid | C₁₀H₁₂O₂ | 164.20 | 155 | 3.43 |

Steric Hindrance and Its Impact on Reactivity

The most significant factor governing the reactivity of the carboxylic acid group in this compound is steric hindrance. The two ortho-chloro substituents physically obstruct the approach of nucleophiles to the carbonyl carbon, thereby slowing down or even preventing reactions that proceed through a tetrahedral intermediate.

Esterification

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is notoriously difficult for 2,6-disubstituted benzoic acids. The bulky ortho groups hinder the attack of the alcohol nucleophile.

Table 2: Relative Rate Constants for the Acid-Catalyzed Esterification of Substituted Benzoic Acids with Methanol (B129727)

| Substituent (in ortho position) | Relative Rate Constant (k/k₀) |

| H (Benzoic Acid) | 1.00 |

| F | 0.33 |

| Cl | 0.09 |

| Br | 0.07 |

| I | 0.05 |

| CH₃ | 0.10 |

Data adapted from studies on the kinetics of esterification of substituted benzoic acids.

The data clearly indicates a significant decrease in the rate of esterification with the introduction of a single ortho-chloro substituent. The presence of a second ortho-chloro group in this compound would be expected to decrease the rate even further.

Amide Bond Formation

Similar to esterification, the formation of amides from this compound is challenging due to steric hindrance. Standard coupling reagents may be ineffective, and more forcing conditions or specialized reagents are often required.

Table 3: Comparative Yields for Amide Synthesis with Sterically Hindered Benzoic Acids

| Carboxylic Acid | Amine | Coupling Reagent | Yield (%) |

| Benzoic Acid | Benzylamine | DIC/HOPO | 93 |

| 2,6-Dimethylbenzoic Acid | Benzylamine | DIC/HOPO (70°C, 2d) | Moderate |

| Benzoic Acid | Aniline | COMU/collidine | High |

| 2,6-Dimethylbenzoic Acid | Aniline | COMU/collidine | Low/No Product |

2,6-Dimethylbenzoic acid is used as a proxy for the sterically hindered this compound based on available comparative studies.

Experimental Protocols

Successfully carrying out reactions with this compound requires carefully chosen conditions and reagents to overcome the inherent steric hindrance.

Protocol for the Esterification of this compound (Methyl Ester Synthesis)

This protocol utilizes the generation of the more reactive acyl chloride intermediate to facilitate esterification.

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethylformamide (DMF, catalytic amount)

-

Dry tetrahydrofuran (B95107) (THF)

-

Methanol (anhydrous)

-

Ethyl acetate (B1210297)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

To a solution of this compound (1.0 eq) and a catalytic amount of DMF in dry THF at 0°C under a nitrogen atmosphere, add oxalyl chloride (2.2 eq) dropwise with stirring.[3]

-

Remove the ice bath and stir the reaction mixture for 15 minutes at room temperature.[3]

-

Pour the reaction mixture into anhydrous methanol.[3]

-

Evaporate the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.[3]

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent.[3]

-

Recrystallize the crude product from methanol to obtain pure methyl 2,6-dichlorobenzoate.[3]

Protocol for Amide Bond Formation with this compound

This protocol employs a potent coupling reagent suitable for sterically hindered substrates.

Materials:

-

This compound

-

Amine (e.g., benzylamine)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Add the amine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of Relevant Pathways and Workflows

Logical Workflow for Overcoming Steric Hindrance in Amide Synthesis

The following diagram illustrates a typical workflow for the synthesis of an amide from the sterically hindered this compound, highlighting the key step of activating the carboxylic acid.

Caption: Workflow for the synthesis of sterically hindered amides from this compound.

LuxS Quorum Sensing Pathway: A Target for this compound Derivatives

While this compound itself is not directly involved in biological signaling, its derivatives are utilized in the synthesis of inhibitors for key bacterial communication pathways, such as the LuxS quorum-sensing system. This pathway is crucial for biofilm formation and virulence in many bacteria.[4][5]

Caption: The LuxS quorum sensing pathway and the inhibitory action of molecules synthesized from this compound derivatives.

Conclusion

The reactivity of the carboxylic acid group in this compound is significantly attenuated by the steric hindrance imposed by its two ortho-chloro substituents. This makes standard reactions like esterification and amide bond formation challenging. However, by understanding the underlying principles of its reactivity and employing appropriate synthetic strategies, such as the use of highly reactive intermediates or potent coupling reagents, these transformations can be successfully achieved. The data and protocols presented in this guide offer a valuable resource for researchers navigating the chemical landscape of this important synthetic building block. The continued development of novel synthetic methodologies will further expand the utility of this compound in the creation of complex molecules with significant applications in medicine and materials science.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis toward inhibitors of quorum sensing enzyme LuxS | Poster Board #1641 - American Chemical Society [acs.digitellinc.com]

- 5. Role of the luxS Quorum-Sensing System in Biofilm Formation and Virulence of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2,6-Dichlorobenzoic Acid as a Chemical Intermediate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorobenzoic acid (2,6-DCBA), a white crystalline solid, serves as a crucial and versatile chemical intermediate in the synthesis of a wide array of valuable compounds. Its unique structural features, characterized by the presence of two chlorine atoms flanking a carboxylic acid group on a benzene (B151609) ring, impart distinct reactivity that is harnessed in the pharmaceutical, agrochemical, and dye industries. This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing key synthetic transformations, experimental protocols, and the biological significance of the resulting molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 50-30-6 |

| Molecular Formula | C₇H₄Cl₂O₂ |

| Molecular Weight | 191.01 g/mol [1] |

| Melting Point | 144-147 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in hot water and organic solvents |

Key Synthetic Transformations and Applications

This compound is a key starting material for several important chemical transformations, leading to the production of high-value intermediates and active pharmaceutical ingredients (APIs).

Synthesis of 2,6-Dichlorobenzoyl Chloride

The conversion of this compound to its corresponding acyl chloride, 2,6-dichlorobenzoyl chloride, is a fundamental step that activates the carboxylic acid moiety for further reactions, such as esterification and amidation.

Experimental Protocol: Chlorination using Thionyl Chloride

A mixture of this compound (1 mole) and thionyl chloride (1.5 moles) is refluxed for 2-3 hours. The progress of the reaction can be monitored by the cessation of hydrogen chloride gas evolution. After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2,6-dichlorobenzoyl chloride.[2][3] This intermediate is highly reactive and is typically used immediately in the subsequent synthetic step. The reaction proceeds through a nucleophilic acyl substitution mechanism.[4]

Logical Relationship: Activation of Carboxylic Acid

Caption: Activation of this compound to its acyl chloride.

Synthesis of 2,6-Dihydroxybenzoic Acid

2,6-Dihydroxybenzoic acid is a valuable intermediate, particularly in the agrochemical industry for the synthesis of novel herbicides.[5] The conversion from this compound involves a nucleophilic aromatic substitution reaction where the chlorine atoms are displaced by hydroxyl groups.

Experimental Protocol: Alkaline Hydrolysis

This compound is subjected to alkaline hydrolysis under elevated temperature and pressure.[5][6] A typical procedure involves heating this compound with a concentrated aqueous solution of sodium hydroxide (B78521) or potassium hydroxide in an autoclave. The reaction mixture is heated to 100-220°C for 3-5 hours.[5] After cooling, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to precipitate the 2,6-dihydroxybenzoic acid. The product is then collected by filtration and can be purified by recrystallization. This method has a reported yield of over 76%.[6][7]

Quantitative Data: Synthesis of 2,6-Dihydroxybenzoic Acid

| Parameter | Value | Reference |

| Starting Material | This compound | [5][6] |

| Reagent | Aqueous NaOH or KOH | [5] |

| Temperature | 100-220 °C | [5] |

| Reaction Time | 3-5 hours | [5] |

| Yield | >76% | [6][7] |

Experimental Workflow: From 2,6-DCBA to 2,6-DHBA

Caption: Workflow for the synthesis of 2,6-dihydroxybenzoic acid.

Synthesis of 2,6-Dichloroaniline (B118687)

2,6-Dichloroaniline is a critical intermediate in the synthesis of several pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac. While various methods exist for the synthesis of 2,6-dichloroaniline, its preparation from a derivative of this compound is a key transformation.[8][9] A common route involves the desulfonation of 3,5-dichlorosulfanilamide, which can be prepared from precursors related to the benzoic acid structure.[8]

Experimental Protocol: Desulfonation of 3,5-Dichlorosulfanilamide

Crude 3,5-dichlorosulfanilamide is added to 70% sulfuric acid and the mixture is boiled gently for 2 hours at a bath temperature of 165–195°C.[8] The resulting dark mixture is then poured into water. The product, 2,6-dichloroaniline, is isolated by steam distillation. The white solid product is collected and dried. This method can yield 2,6-dichloroaniline with a purity of 99.8% and a yield of around 80% based on the dichlorosulfanilamide.[10]

Signaling Pathway: Mechanism of Action of Diclofenac

Diclofenac, synthesized from the 2,6-dichloroaniline intermediate, exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Inhibition of the COX pathway by Diclofenac.

Ullmann Condensation Reactions

The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen or carbon-oxygen bonds. This compound can participate in Ullmann-type reactions, for example, by coupling with amines to form N-aryl products. These reactions are crucial for the synthesis of various heterocyclic compounds.[11]

Experimental Protocol: Microwave-Promoted Ullmann Condensation of 2-Chlorobenzoic Acids with 2-Aminopyridines

While a specific protocol for this compound is not detailed in the provided results, a general procedure for related 2-chlorobenzoic acids can be adapted. A mixture of the 2-chlorobenzoic acid, 2-aminopyridine, potassium carbonate, and a catalytic amount of copper powder is subjected to microwave irradiation in a dry media. The reaction time and microwave potency are optimized to achieve the best yield. For instance, a yield of 75% was obtained after 20 minutes under ultrasonic irradiation for the condensation of 2-chlorobenzoic acid and 2-aminopyridine.

Quantitative Data: Microwave-Assisted Ullmann Condensation

| Parameter | Value |

| Reactants | 2-Chlorobenzoic Acid, 2-Aminopyridine |

| Base | Potassium Carbonate |

| Catalyst | Copper Powder |

| Method | Microwave Irradiation (dry media) |

| Yield (ultrasound) | 75% |

Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities. One of the common methods for their synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.[12][13] this compound can serve as the carboxylic acid component in this reaction.

Experimental Protocol: Condensation of o-Phenylenediamine with a Carboxylic Acid

A mixture of o-phenylenediamine and the carboxylic acid (in this case, this compound) is heated, often in the presence of a dehydrating agent or a catalyst such as a mineral acid or polyphosphoric acid. For example, the condensation of o-phenylenediamine with formic acid is achieved by heating the mixture on a water bath at 100°C for 2 hours.[14][15] After cooling, the reaction mixture is neutralized with a base to precipitate the benzimidazole product. The crude product is then purified by recrystallization.

Experimental Workflow: Benzimidazole Synthesis

Caption: General workflow for the synthesis of benzimidazoles.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity, stemming from the presence of both a carboxylic acid group and two ortho-chlorine substituents, allows for a range of chemical transformations. The detailed experimental protocols and synthetic workflows provided in this guide offer a practical resource for researchers and professionals in the field of chemical synthesis and drug development, facilitating the efficient and reproducible preparation of a diverse array of important molecules. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery and development of new and improved chemical entities with significant biological and industrial applications.

References

- 1. Benzoic acid, 2,6-dichloro- [webbook.nist.gov]

- 2. JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 3. JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 4. 2,6-Dichlorobenzoyl chloride | 4659-45-4 | Benchchem [benchchem.com]

- 5. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Page loading... [guidechem.com]

- 10. 2,6-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pharmacyinfoline.com [pharmacyinfoline.com]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

An In-depth Technical Guide to 2,6-Dichlorobenzoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-dichlorobenzoic acid, a significant halogenated aromatic carboxylic acid. It details the compound's historical discovery and initial synthesis, tracing its evolution into a crucial intermediate in the pharmaceutical and agrochemical industries. This document furnishes detailed experimental protocols for its preparation, a summary of its key physicochemical properties, and an exploration of its relevance in drug development, particularly in the context of prostaglandin (B15479496) synthesis inhibition.

Introduction

This compound (2,6-DCBA) is a white to pale yellow crystalline solid at room temperature.[1] As a di-halogenated derivative of benzoic acid, its chemical properties are characterized by the acidic carboxyl group and the two chlorine atoms in the ortho positions.[1] These structural features impart unique reactivity and steric hindrance, making it a valuable precursor in organic synthesis.[2] Its primary applications lie in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[3][4] Notably, it serves as a key building block for several non-steroidal anti-inflammatory drugs (NSAIDs).

Discovery and History

The first documented synthesis of this compound appears in the late 19th century. In 1881, a publication in the Berichte der deutschen chemischen Gesellschaft described its preparation, marking its formal entry into the chemical literature. This early work laid the foundation for future investigations into the properties and applications of chlorinated benzoic acids.

A significant development in its production was detailed in a 1968 patent, which outlined a process for its preparation from 2,6-dichlorobenzal chloride.[5] This method provided a more scalable route for industrial synthesis, catering to the growing demand for 2,6-DCBA as a chemical intermediate.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its application in various synthetic processes. The following table summarizes its key quantitative data.

| Property | Value | Reference(s) |

| CAS Number | 50-30-6 | [6] |

| Molecular Formula | C₇H₄Cl₂O₂ | [6] |

| Molecular Weight | 191.01 g/mol | [6] |

| Melting Point | 139-142 °C | [7] |

| Boiling Point | 273.68°C (rough estimate) | [7] |

| pKa | 1.69 ± 0.10 (Predicted) | [7] |

| Water Solubility | 0.1-1 g/100 mL at 19 °C | [7] |

| Appearance | White to pale yellow powder or needles | [1] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. The following protocols detail two common laboratory-scale preparations.

Synthesis from 2,6-Dichlorobenzaldehyde (B137635)

This two-step method involves the chlorination of 2,6-dichlorobenzaldehyde to form 2,6-dichlorobenzoyl chloride, followed by hydrolysis.[8]

Step 1: Synthesis of 2,6-Dichlorobenzoyl Chloride

-

Materials: 2,6-dichlorobenzaldehyde, organic solvent (e.g., chlorobenzene (B131634) or dichloroethane), chlorine gas.[8]

-

Procedure:

-

Dissolve 2,6-dichlorobenzaldehyde in the chosen organic solvent in a reaction vessel equipped with a gas inlet and a reflux condenser.

-

Heat the solution to a temperature between 50-150 °C.[8]

-

Bubble chlorine gas through the solution while maintaining the temperature.

-

Monitor the reaction progress by suitable analytical methods (e.g., GC-MS).

-

Once the reaction is complete, stop the flow of chlorine gas and cool the reaction mixture. The resulting solution contains 2,6-dichlorobenzoyl chloride.

-

Step 2: Hydrolysis to this compound

-

Materials: Solution of 2,6-dichlorobenzoyl chloride from Step 1, water.[8]

-

Procedure:

-

Slowly add a predetermined amount of water to the solution of 2,6-dichlorobenzoyl chloride.

-

Heat the mixture to reflux and maintain for 1-1.5 hours.[8]

-

Cool the reaction mixture to 25 °C.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

-

Synthesis via the Sandmeyer Reaction

This classical method involves the diazotization of an aniline (B41778) derivative followed by a copper-catalyzed nucleophilic substitution.[9][10]

Step 1: Diazotization of 2,6-Dichloroaniline (B118687)

-

Materials: 2,6-dichloroaniline, sodium nitrite (B80452), hydrochloric acid, water, ice.

-

Procedure:

-

Prepare a solution of 2,6-dichloroaniline in aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the diazonium salt.

-

Step 2: Cyanation to 2,6-Dichlorobenzonitrile (B3417380)

-

Materials: Diazonium salt solution from Step 1, copper(I) cyanide, potassium cyanide (optional).[9]

-

Procedure:

-

In a separate flask, prepare a solution or suspension of copper(I) cyanide (and optionally potassium cyanide) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.

-

A reaction will occur, leading to the formation of 2,6-dichlorobenzonitrile, which may precipitate or form an oily layer.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract and dry it over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain crude 2,6-dichlorobenzonitrile.

-

Step 3: Hydrolysis to this compound

-

Materials: 2,6-dichlorobenzonitrile, sodium hydroxide, water, hydrochloric acid.[11]

-

Procedure:

-

Reflux the crude 2,6-dichlorobenzonitrile with an aqueous solution of sodium hydroxide.

-

Continue heating until the hydrolysis is complete (monitoring by TLC or GC).

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

-

The this compound will precipitate as a solid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

-

Role in Drug Development and Signaling Pathways

This compound and its derivatives have garnered significant interest in drug development, primarily due to their anti-inflammatory properties. This activity is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the prostaglandin synthesis pathway.[12][13]

The Prostaglandin Synthesis Pathway and COX Inhibition

Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever.[3][14] They are synthesized from arachidonic acid by the action of COX enzymes (COX-1 and COX-2).[15][16] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting these enzymes, thereby reducing prostaglandin production.[14][17]

The structure-activity relationship of benzoic acid derivatives as COX inhibitors has been a subject of extensive research.[18][19] The presence and position of substituents on the benzoic acid ring significantly influence the inhibitory potency and selectivity for COX-1 versus COX-2. While this compound itself is a weak inhibitor, it serves as a crucial scaffold for the synthesis of more potent NSAIDs like Diclofenac. The dichlorination at the 2 and 6 positions is a key structural feature that contributes to the overall activity of these drugs.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Conclusion

This compound, since its discovery in the late 19th century, has evolved from a laboratory chemical to a pivotal industrial intermediate. Its unique structural characteristics have made it an indispensable building block in the synthesis of a range of commercially important products, most notably in the pharmaceutical sector as a precursor to potent anti-inflammatory agents. The understanding of its role in the inhibition of the prostaglandin synthesis pathway continues to drive research into novel therapeutics for inflammatory conditions. This guide has provided a detailed overview of its history, properties, and synthesis, offering valuable insights for researchers and professionals in the chemical and biomedical sciences.

References

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 5. DE1277840B - Process for the preparation of this compound and / or its anhydride - Google Patents [patents.google.com]

- 6. This compound | C7H4Cl2O2 | CID 5758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN109096086A - A kind of preparation method of 2,6- dihydroxy-benzoic acid - Google Patents [patents.google.com]

- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. CN103360288B - Preparation method of 6-chloro-2-mercaptobenzoic acid - Google Patents [patents.google.com]

- 12. brieflands.com [brieflands.com]

- 13. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Potential Biological Activities of 2,6-Dichlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichlorobenzoic acid (2,6-DCBA) is a chlorinated aromatic carboxylic acid with known applications as a herbicide and as a key intermediate in the synthesis of various chemical compounds. While direct and extensive research into its specific biological activities in a therapeutic context is limited, analysis of structurally related molecules and its use as a synthetic precursor suggest several potential areas of interest. This technical guide provides a comprehensive overview of these potential biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. The information is presented to guide future research and drug development efforts. All quantitative data for related compounds is summarized for comparative analysis, and detailed experimental protocols for representative assays are provided.

Introduction